molecular formula C7H14O3 B6152274 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol CAS No. 2172453-66-4

3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol

Cat. No.: B6152274
CAS No.: 2172453-66-4
M. Wt: 146.2
InChI Key:
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Description

3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.2 g/mol. This compound features an oxetane ring, which is a four-membered cyclic ether, and a hydroxy group attached to a tertiary carbon. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the hydroxy group. One common method is the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions. For example, the reaction of 3-chloro-2-methylpropan-2-ol with a strong base like sodium hydride can lead to the formation of the oxetane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The oxetane ring can be reduced to a linear ether using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Tosyl chloride in pyridine, thionyl chloride in dichloromethane.

Major Products

    Oxidation: 3-(1-oxo-2-methylpropan-2-yl)oxetan-3-one.

    Reduction: 3-(1-hydroxy-2-methylpropan-2-yl)butanol.

    Substitution: 3-(1-tosyloxy-2-methylpropan-2-yl)oxetan-3-ol.

Scientific Research Applications

3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane rings.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol depends on its specific application. In chemical reactions, the oxetane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases. The hydroxy group can participate in hydrogen bonding and nucleophilic substitution reactions. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation, but it is believed to interact with various enzymes and receptors.

Comparison with Similar Compounds

3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol can be compared with other oxetane-containing compounds, such as:

    3-(1-hydroxy-2-methylpropan-2-yl)oxetane: Lacks the additional hydroxy group, making it less reactive in certain chemical reactions.

    3-(1-hydroxy-2-methylpropan-2-yl)oxetan-2-one: Contains a carbonyl group instead of a hydroxy group, leading to different reactivity and applications.

    3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-amine: Contains an amino group, which can participate in different types of chemical reactions compared to the hydroxy group.

The uniqueness of this compound lies in its combination of an oxetane ring and a tertiary hydroxy group, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

2172453-66-4

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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